

Physical and chemical properties of 3-(Dimethoxymethyl)hept-2-en-4-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Dimethoxymethyl)hept-2-en-4-yne

Cat. No.: B8514072

[Get Quote](#)

In-Depth Technical Guide: 3-(Dimethoxymethyl)hept-2-en-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(Dimethoxymethyl)hept-2-en-4-yne**. The document details its molecular structure, physicochemical parameters, and characteristic chemical reactivity. An illustrative, detailed experimental protocol for its synthesis is provided, alongside a discussion of expected spectroscopic characterization data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the applications of functionalized eneyne acetals.

Introduction

3-(Dimethoxymethyl)hept-2-en-4-yne is an organic compound featuring a conjugated eneyne system and a dimethyl acetal functional group.^[1] This unique combination of reactive moieties makes it a potentially valuable building block in synthetic chemistry. The eneyne structure allows for a variety of transformations, including cycloadditions and transition metal-catalyzed reactions, while the acetal serves as a protected aldehyde, which can be deprotected under

acidic conditions for further functionalization. This guide summarizes the known and predicted properties of this molecule, providing a technical foundation for its use in research and development.

Molecular Structure and Identifiers

The structural formula and key identifiers for **3-(Dimethoxymethyl)hept-2-en-4-yne** are presented below.

Identifier	Value
IUPAC Name	(E)-3-(dimethoxymethyl)hept-2-en-4-yne [2]
CAS Number	55947-19-8 [1]
Molecular Formula	C ₁₀ H ₁₆ O ₂ [1]
Molecular Weight	168.23 g/mol [1]
Canonical SMILES	CCC#C/C(=C\C)/C(OC)OC [2]
InChI Key	NJRUWVQBZGDQQG-RMKNXTFCSA-N [2]

Physical and Chemical Properties

A compilation of the known and computed physical and chemical properties of **3-(Dimethoxymethyl)hept-2-en-4-yne** is provided in the following tables.

Physical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	Estimated 150–180 °C	[1]
Solubility	Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); insoluble in water. [1]	
XLogP3-AA	2.4	PubChem (Computed) [2]
Hydrogen Bond Donor Count	0	PubChem (Computed) [2]
Hydrogen Bond Acceptor Count	2	PubChem (Computed) [2]
Rotatable Bond Count	4	PubChem (Computed) [2]
Exact Mass	168.115029749 Da	PubChem (Computed) [2]
Topological Polar Surface Area	18.5 Å ²	PubChem (Computed) [2]

Chemical Properties

Property	Description
Stability	Generally stable under standard conditions. May polymerize upon prolonged exposure to light or heat. [1]
Reactivity	The molecule possesses two primary sites of reactivity: the conjugated enyne system and the dimethyl acetal. The enyne is susceptible to hydrogenation, electrophilic and nucleophilic additions, and transition metal-catalyzed reactions. [1] The acetal is stable to basic and nucleophilic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.
Oxidation Sensitivity	Sensitive to oxidation. [1]

Illustrative Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general methodologies for the synthesis of enyne acetals due to the absence of a specific published procedure for **3-(Dimethoxymethyl)hept-2-en-4-yne**. These should be adapted and optimized by the user.

Synthesis of **3-(Dimethoxymethyl)hept-2-en-4-yne**

This synthesis can be envisioned as a two-step process: the formation of an eneynal intermediate followed by its protection as a dimethyl acetal.

Step 1: Synthesis of (E)-3-ethylhept-2-en-4-ynal (Illustrative)

A plausible route to an eneynal precursor could involve the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by oxidation of a propargylic alcohol.

Step 2: Acetalization to form **3-(Dimethoxymethyl)hept-2-en-4-yne**

This step involves the protection of the aldehyde functional group as a dimethyl acetal.

- Reaction: $(E)\text{-3-ethylhept-2-en-4-ynal} + 2 \text{CH}_3\text{OH} \rightleftharpoons \text{3-(Dimethoxymethyl)hept-2-en-4-yne} + \text{H}_2\text{O}$
- Reagents and Equipment:
 - (E)-3-ethylhept-2-en-4-ynal (1 equivalent)
 - Trimethyl orthoformate (3 equivalents)
 - Methanol (solvent)
 - p-Toluenesulfonic acid (catalytic amount)
 - Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere
- Procedure:
 - To a solution of (E)-3-ethylhept-2-en-4-ynal in anhydrous methanol under a nitrogen atmosphere, add trimethyl orthoformate.

- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-(Dimethoxymethyl)hept-2-en-4-yne**.

Deprotection of the Acetal

The dimethyl acetal can be hydrolyzed back to the aldehyde under acidic conditions.

- Reagents and Equipment:
 - **3-(Dimethoxymethyl)hept-2-en-4-yne** (1 equivalent)
 - Acetone/water mixture (e.g., 4:1)
 - Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
 - Round-bottom flask, magnetic stirrer
- Procedure:
 - Dissolve **3-(Dimethoxymethyl)hept-2-en-4-yne** in an acetone/water mixture.
 - Add a catalytic amount of PPTS.
 - Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

- Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether and process as described in the acetalization workup.

Spectroscopic Characterization (Expected)

While experimental spectra for **3-(Dimethoxymethyl)hept-2-en-4-yne** are not readily available, the expected spectroscopic features can be predicted based on its functional groups.

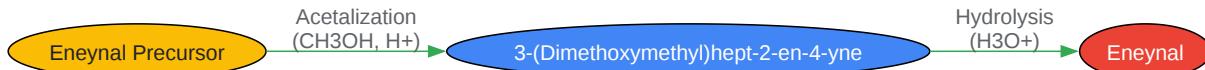
¹H NMR Spectroscopy

Protons	Expected Chemical Shift (ppm)	Multiplicity
CH ₃ (ethyl)	~ 1.1	Triplet
CH ₂ (ethyl)	~ 2.3	Quartet
CH (vinylic)	~ 5.8	Triplet
CH ₃ (methyl, on alkene)	~ 1.9	Doublet
CH (acetal)	~ 4.8	Singlet
OCH ₃ (acetal)	~ 3.3	Singlet

¹³C NMR Spectroscopy

Carbon	Expected Chemical Shift (ppm)
CH ₃ (ethyl)	~ 13
CH ₂ (ethyl)	~ 14
C≡C (alkyne)	~ 80-90
=C-C(O) ₂	~ 140
=CH	~ 115
CH ₃ (on alkene)	~ 15
CH(OCH ₃) ₂	~ 100
OCH ₃	~ 53

Infrared (IR) Spectroscopy

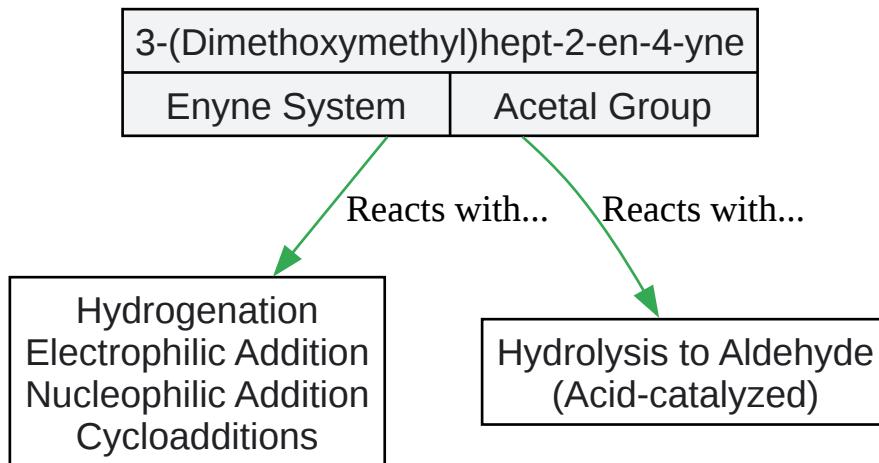

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C≡C stretch (internal alkyne)	~ 2200	Weak to medium
C=C stretch (alkene)	~ 1650	Medium
=C-H stretch	~ 3020	Medium
C-O stretch (acetal)	~ 1100-1050	Strong
sp ³ C-H stretch	~ 2950-2850	Strong

Mass Spectrometry

The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak ($m/z = 168.23$) due to the lability of the acetal.^[2] Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would be a prominent peak.

Visualizations Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for **3-(Dimethoxymethyl)hept-2-en-4-yne**.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic route and deprotection of the target compound.

Key Functional Group Reactivity

This diagram outlines the primary reactive sites of the molecule.

[Click to download full resolution via product page](#)

Caption: Reactivity profile of the key functional groups.

Conclusion

3-(Dimethoxymethyl)hept-2-en-4-yne is a molecule with significant potential for applications in organic synthesis due to its unique combination of an enyne and a protected aldehyde. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization. Further experimental validation of the data presented herein is encouraged to fully explore the synthetic utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 3-(Dimethoxymethyl)hept-2-en-4-yne]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8514072#physical-and-chemical-properties-of-3-dimethoxymethyl-hept-2-en-4-yne>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com